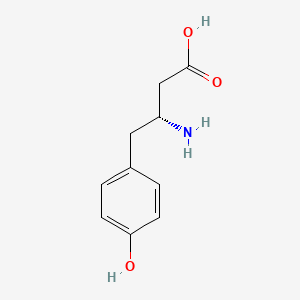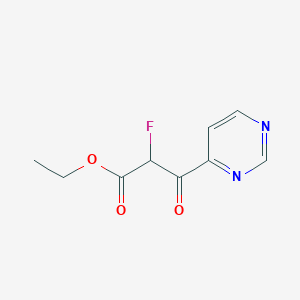
4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester is a chemical compound with the molecular formula C9H9FN2O3 It is characterized by the presence of a pyrimidine ring, a propanoic acid moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a beta-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced via a Michael addition reaction using an appropriate Michael acceptor.
Fluorination: The alpha position of the propanoic acid moiety can be fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the alpha-fluoro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyrimidinepropanoic acid, alpha-chloro-beta-oxo-, ethyl ester
- 4-Pyrimidinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester
- 4-Pyrimidinepropanoic acid, alpha-iodo-beta-oxo-, ethyl ester
Uniqueness
4-Pyrimidinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester is unique due to the presence of the fluorine atom at the alpha position, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its halogenated analogs.
Properties
CAS No. |
749216-36-2 |
|---|---|
Molecular Formula |
C9H9FN2O3 |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-oxo-3-pyrimidin-4-ylpropanoate |
InChI |
InChI=1S/C9H9FN2O3/c1-2-15-9(14)7(10)8(13)6-3-4-11-5-12-6/h3-5,7H,2H2,1H3 |
InChI Key |
PIJCNSMLEHEOKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=NC=NC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


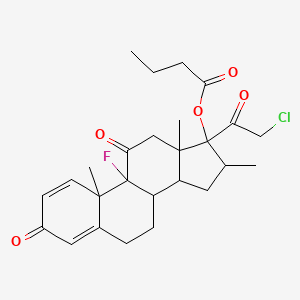
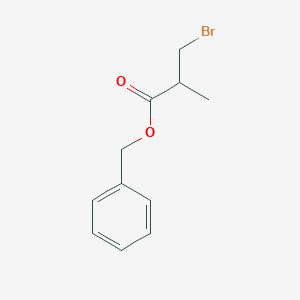

![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
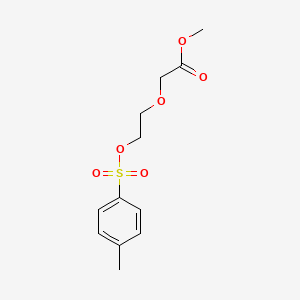
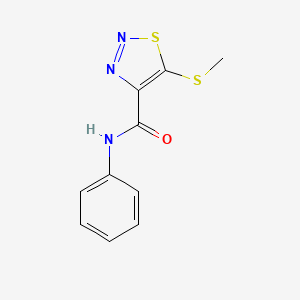
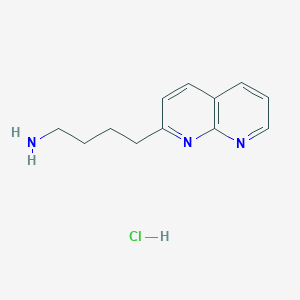
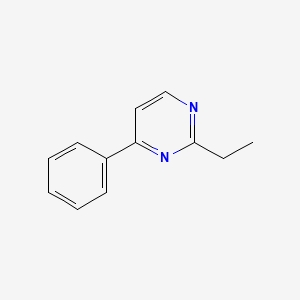
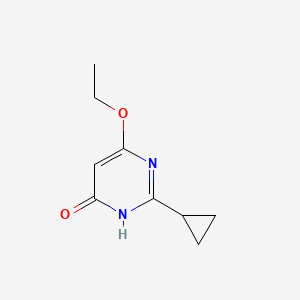
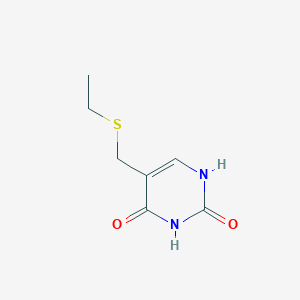
![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
